molecular formula C16H19N5O3S2 B2969611 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-51-8

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2969611
CAS RN: 1105224-51-8
M. Wt: 393.48
InChI Key: ZGALRILJNCEALI-UHFFFAOYSA-N
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Description

“2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatile biological activity . The compound also features a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiadiazole derivatives have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring and a thiadiazole ring, linked by various functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thiadiazole ring might participate in reactions involving the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the piperazine and thiadiazole rings might influence its solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.

Mode of Action

Compounds with similar structures have been shown to inhibit cox enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the known biological activity of piperazine and thiadiazole derivatives .

: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

properties

IUPAC Name

2-[[5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALRILJNCEALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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